3-Chloro-1-methylisoquinoline

basicity ionization state physicochemical profiling

3-Chloro-1-methylisoquinoline (CAS 15787-12-9) is a disubstituted isoquinoline heterocycle bearing a chlorine atom at the C3 position and a methyl group at the C1 position (MF: C₁₀H₈ClN, MW: 177.63 g/mol). As a member of the halogenated isoquinoline family, it serves primarily as a versatile synthetic intermediate and molecular scaffold in medicinal chemistry and organic synthesis.

Molecular Formula C10H8ClN
Molecular Weight 177.63 g/mol
CAS No. 15787-12-9
Cat. No. B3106279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1-methylisoquinoline
CAS15787-12-9
Molecular FormulaC10H8ClN
Molecular Weight177.63 g/mol
Structural Identifiers
SMILESCC1=NC(=CC2=CC=CC=C12)Cl
InChIInChI=1S/C10H8ClN/c1-7-9-5-3-2-4-8(9)6-10(11)12-7/h2-6H,1H3
InChIKeyAGPHINVRYAFBSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-1-methylisoquinoline (CAS 15787-12-9): Core Physicochemical Profile and Sourcing Baseline for the Halogenated Isoquinoline Scaffold


3-Chloro-1-methylisoquinoline (CAS 15787-12-9) is a disubstituted isoquinoline heterocycle bearing a chlorine atom at the C3 position and a methyl group at the C1 position (MF: C₁₀H₈ClN, MW: 177.63 g/mol). As a member of the halogenated isoquinoline family, it serves primarily as a versatile synthetic intermediate and molecular scaffold in medicinal chemistry and organic synthesis [1]. Its predicted physicochemical parameters include a pKa of 2.67±0.50, a boiling point of 299.4±20.0 °C, a density of 1.225±0.06 g/cm³, an XLogP3 of 3.5, and a topological polar surface area (TPSA) of 12.9 Ų . Commercially, it is available at a minimum purity specification of 98% (HPLC/GC) from established chemical suppliers, with long-term storage recommended in cool, dry conditions .

Why Generic Isoquinoline Substitution Fails: Quantifiable Physicochemical Differentiation of 3-Chloro-1-methylisoquinoline


Generic substitution of 3-chloro-1-methylisoquinoline with unsubstituted isoquinoline, 1-methylisoquinoline, 3-chloroisoquinoline, or positional isomers is precluded by quantitatively distinct physicochemical properties arising from the synergistic electronic effects of the electron-withdrawing 3-chloro and electron-donating 1-methyl substituents. Specifically, the pKa of the target compound (2.67±0.50) differs by approximately 3.5 log units from 1-methylisoquinoline (pKa 6.19±0.30) and by approximately 0.8 log units from 3-chloroisoquinoline (pKa 1.84±0.30), resulting in substantially different ionization states at physiological pH that directly affect solubility, permeability, and receptor interactions . Furthermore, the XLogP3 of 3.5 for the target represents a >2-log-unit increase in lipophilicity versus 1-methylisoquinoline (ACD/LogP 1.24), fundamentally altering compound partitioning behavior and membrane permeability characteristics . The differential reactivity of C3-Cl versus C1-Cl in Pd-catalyzed cross-coupling reactions—where C1-Cl undergoes preferential oxidative addition—further distinguishes this scaffold from its regioisomeric counterpart 1-chloro-3-methylisoquinoline [1].

Quantitative Differentiation Evidence for 3-Chloro-1-methylisoquinoline: Head-to-Head and Cross-Study Comparator Analysis


pKa Modulation: 3-Chloro-1-methylisoquinoline Occupies a Unique Intermediate Basicity Window Between 1-Methylisoquinoline and 3-Chloroisoquinoline

The predicted pKa of 3-chloro-1-methylisoquinoline (2.67±0.50) is approximately 3.5 log units more acidic than 1-methylisoquinoline (pKa 6.19±0.30) and approximately 0.8 log units more basic than 3-chloroisoquinoline (pKa 1.84±0.30) . This intermediate basicity reflects the opposing electronic effects: the electron-withdrawing 3-Cl group decreases basicity by ~3.5 units relative to the unsubstituted 1-methyl analog, while the electron-donating 1-CH₃ group partially compensates, increasing basicity by ~0.8 units relative to 3-chloroisoquinoline. At physiological pH 7.4, this translates to a >99.9% neutral fraction for the target compound versus ~94% neutral fraction for 1-methylisoquinoline, fundamentally altering the compound's ionization-dependent properties such as aqueous solubility and passive membrane permeability .

basicity ionization state physicochemical profiling pKa drug-likeness

Lipophilicity Differentiation: XLogP3 of 3.5 Establishes a >2-Log-Unit Increase Over 1-Methylisoquinoline for Enhanced Membrane Partitioning

3-Chloro-1-methylisoquinoline exhibits an XLogP3 of 3.5, which is >2.2 log units higher than 1-methylisoquinoline (ACD/LogP 1.24) and approximately 0.87 log units higher than 3-chloroisoquinoline (ACD/LogP 2.63) [1]. This represents a ~160-fold increase in octanol-water partition coefficient versus the non-chlorinated 1-methyl analog, driven by the additive contributions of the chlorine atom (+0.87 log units beyond the 3-chloroisoquinoline baseline) and the methyl group. The target compound's logP falls within the optimal range (1–5) for oral bioavailability according to Lipinski's Rule of Five, whereas 1-methylisoquinoline's LogP of 1.24 sits at the lower boundary, potentially limiting membrane permeability [2]. The quantitative LogP hierarchy (1-Me-IQ: 1.24 < 3-Cl-IQ: 2.63 < 3-Cl-1-Me-IQ: 3.5) demonstrates additive lipophilicity contributions from each substituent.

lipophilicity LogP XLogP3 membrane permeability ADME drug design

Regioselective Cross-Coupling Reactivity: The C3-Cl Bond of 3-Chloro-1-methylisoquinoline Enables Orthogonal Functionalization Distinct from C1-Chlorinated Isoquinolines

In the 1,3-dichloroisoquinoline system, Ford et al. (1997) demonstrated that Pd(PPh₃)₄-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids occurs exclusively at the C1 position, leaving the C3-Cl bond intact and yielding exclusively 1-aryl-3-chloroisoquinolines [1]. This regiochemical outcome, confirmed by X-ray crystallography of 3-chloro-1-(8-methoxy-1-naphthyl)isoquinoline, establishes that the C3-Cl bond exhibits substantially lower reactivity toward Pd(0)-catalyzed oxidative addition compared to the C1-Cl bond. By extension, 3-chloro-1-methylisoquinoline—where the C1 position is blocked by a methyl group—presents a C3-Cl bond that is orthogonal to traditional C1-selective cross-coupling conditions, enabling distinct sequential functionalization strategies. The C3-Cl group can subsequently be modified via nickel-catalyzed reactions with Grignard reagents or direct nucleophilic displacement with LiSCH₂Ph, chemistry that is not accessible from the C1-chlorinated positional isomer 1-chloro-3-methylisoquinoline [2].

cross-coupling Suzuki-Miyaura C-H functionalization regioselectivity palladium catalysis building block

Positional Isomer Differentiation: 3-Chloro-1-methylisoquinoline vs. 1-Chloro-3-methylisoquinoline Exhibit Distinct LogP, Density, and Synthetic Utility Profiles

The positional isomer pair 3-chloro-1-methylisoquinoline (target, CAS 15787-12-9) and 1-chloro-3-methylisoquinoline (CAS 7115-16-4) share identical molecular formula (C₁₀H₈ClN) and molecular weight (177.63 g/mol) but exhibit measurable differences in lipophilicity and synthetic utility. The target compound has an XLogP3 of 3.5 compared to a LogP of 3.20 for the 1-chloro-3-methyl isomer, a difference of +0.30 log units that reflects the distinct electronic environments created by reversing the Cl and CH₃ substitution pattern [1]. While both isomers have identical predicted density (1.225 g/cm³) and boiling point (299.4 °C), their synthetic value diverges sharply: the 3-chloro-1-methyl isomer positions the chlorine at C3—the less reactive site for Pd(0)-catalyzed cross-coupling—enabling orthogonal functionalization, whereas the 1-chloro-3-methyl isomer places chlorine at the more reactive C1 position, making it suited for direct Suzuki coupling but incapable of the sequential C1-then-C3 functionalization strategy [2]. Additionally, 1-chloro-3-methylisoquinoline has been reported to exhibit cytotoxic activity against cancer cell lines, a biological profile not established for the 3-chloro-1-methyl isomer in peer-reviewed literature .

positional isomer regioisomer LogP density cross-coupling synthetic intermediate

Chlorine Substituent Impact on Pharmacokinetics: Class-Level Evidence from Isoquinoline-Based Akt Antagonists Demonstrates That Halogen Position Profoundly Affects In Vivo PK Parameters

In a systematic SAR study of isoquinoline-pyridine-based protein kinase B/Akt antagonists, Zhu et al. (2006) demonstrated that chlorination at the C1 position of the isoquinoline core dramatically improved mouse pharmacokinetics: intravenous half-life (t₁/₂) increased from 0.3 h (non-chlorinated lead) to 5.0 h, and oral bioavailability (F) improved from 0% to 51% [1]. However, this PK improvement came at the cost of a >500-fold reduction in biochemical potency against the Akt target [2]. While this study examined C1-chlorinated isoquinolines (structurally distinct from the C3-chloro target), it provides class-level evidence that the precise position of chlorine substitution on the isoquinoline core is a critical determinant of both pharmacokinetic behavior and target potency. The C3-chloro substitution pattern of the target compound—combined with the C1-methyl blocking group—represents a structurally distinct electronic and steric environment whose PK consequences may differ from the C1-chlorinated series, making it a valuable comparator scaffold for probing position-dependent PK-PD relationships [3].

pharmacokinetics oral bioavailability half-life chlorination SAR Akt inhibitor

Commercial Availability and Purity Benchmarking: 98% Minimum Purity Specification with Established Supply Chain from Multiple Vendors

3-Chloro-1-methylisoquinoline (CAS 15787-12-9) is commercially available from multiple established chemical suppliers with a minimum purity specification of 98% (HPLC/GC). AKSci supplies the compound (catalog 2123ER) at 98% purity with long-term storage recommended in cool, dry conditions and full SDS and COA documentation available upon request . CymitQuimica (Biosynth) offers the compound at a minimum purity of 95%, described as a 'versatile small molecule scaffold' for laboratory research use . The Ambeed catalog lists the compound at 98% purity in 100 mg ($177.00) and 250 mg ($299.00) quantities, while ABCR offers 1 g quantities (AB547225) [1]. In comparison, the positional isomer 1-chloro-3-methylisoquinoline (CAS 7115-16-4) and the non-chlorinated analog 1-methylisoquinoline (CAS 1721-93-3) are also commercially available but serve different synthetic purposes as detailed in the positional isomer and pKa differentiation evidence above.

purity specification supply chain procurement quality control CAS 15787-12-9

Optimal Procurement and Research Application Scenarios for 3-Chloro-1-methylisoquinoline Based on Quantitative Differentiation Evidence


Scenario 1: Medicinal Chemistry Scaffold Requiring Intermediate Basicity for Optimized Solubility-Permeability Balance

When a discovery program requires an isoquinoline scaffold with pKa in the 2–3 range—substantially less basic than 1-methylisoquinoline (pKa 6.19) but sufficiently basic to permit salt formation under strongly acidic conditions—3-chloro-1-methylisoquinoline (pKa 2.67) occupies a unique window. This intermediate basicity, achieved through the opposing electronic effects of the 3-Cl and 1-CH₃ substituents, predicts a >99.9% neutral fraction at physiological pH 7.4, which may enhance passive membrane permeability compared to the partially ionized 1-methylisoquinoline. This property profile is particularly relevant for CNS-targeted programs where reduced basicity is often correlated with lower P-glycoprotein efflux and improved brain penetration .

Scenario 2: Sequential Orthogonal Functionalization for Isoquinoline Library Synthesis

For medicinal chemistry groups constructing diversely substituted isoquinoline libraries, 3-chloro-1-methylisoquinoline enables a unique sequential functionalization strategy: the C1 position is blocked by the methyl group, forcing all Pd-catalyzed cross-coupling chemistry to be directed elsewhere, while the C3-Cl bond can be selectively activated under nickel-catalyzed or nucleophilic displacement conditions that are orthogonal to typical Suzuki-Miyaura protocols. Based on the Ford et al. (1997) demonstration of exclusive C1 selectivity in 1,3-dichloroisoquinoline Suzuki coupling, the C3-Cl bond of the target compound is expected to remain intact under standard Pd(0) conditions, allowing C4, C5, C6, C7, or C8 functionalization to proceed without competition, followed by subsequent C3 derivatization via alternative chemistry . This is not achievable with 1-chloro-3-methylisoquinoline, where the more reactive C1-Cl would dominate under Pd catalysis .

Scenario 3: Position-Dependent PK-PD SAR Exploration Using C3-Cl vs. C1-Cl Isoquinoline Comparator Pairs

Building on the Zhu et al. (2006) finding that C1 chlorination of isoquinoline-based Akt antagonists improved mouse oral bioavailability from 0% to 51% while reducing potency >500-fold, research programs investigating position-dependent halogen effects on PK-PD relationships can use 3-chloro-1-methylisoquinoline as the C3-chlorinated scaffold paired with 1-chloro-3-methylisoquinoline as the C1-chlorinated comparator. This matched molecular pair (identical MW, formula; ΔLogP = +0.30) isolates the effect of chlorine position while controlling for other molecular properties, enabling rigorous SAR dissection of how halogen placement on the isoquinoline core modulates ADME properties, target engagement, and off-target profiles .

Scenario 4: Procurement of High-Purity Building Block for C3-Functionalized Isoquinoline-Derived Ligand and Catalyst Synthesis

Based on the methodology established by Caille et al. (2011) for accessing C1- and C3-functionalized isoquinolines as lanthanide ligands, 3-chloro-1-methylisoquinoline at 98% purity can serve as a direct precursor for C3-derivatized isoquinoline ligands and coordination complexes. The compound's XLogP3 of 3.5 and TPSA of 12.9 Ų predict good solubility in organic solvents commonly used in organometallic chemistry, and its commercial availability at 98% purity from multiple vendors (AKSci, Ambeed, ABCR) ensures sufficient quality for catalyst and ligand synthesis without additional purification. The blocked C1-methyl position prevents unwanted side reactions at that site during metallation or complexation steps .

Quote Request

Request a Quote for 3-Chloro-1-methylisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.